3-Bromo-N-tert-butyl-5-fluorobenzamide
Overview
Description
“3-Bromo-N-tert-butyl-5-fluorobenzamide” is a chemical compound with the molecular formula C11H13BrFNO . It has a molecular weight of 274.13 . The compound is also known by its IUPAC name, which is 3-bromo-N-(tert-butyl)-4-fluorobenzamide .
Molecular Structure Analysis
The InChI code for “3-Bromo-N-tert-butyl-5-fluorobenzamide” is 1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure .
Scientific Research Applications
Organic Synthesis
3-Bromo-N-tert-butyl-5-fluorobenzamide: is utilized in organic synthesis as a building block for creating more complex molecules. Its bromo and fluoro substituents make it a versatile intermediate for various chemical reactions, such as Suzuki coupling, which can lead to the synthesis of biaryl compounds often found in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of potential therapeutic agents. The presence of a fluorine atom can significantly influence the biological activity of pharmaceuticals, affecting their metabolic stability and binding affinity .
Material Science
The compound’s unique structure allows for its use in material science research, particularly in the development of novel polymers. Its ability to act as an amide linker can be exploited to create polymers with specific mechanical and thermal properties .
Analytical Chemistry
As a standard or reference compound in analytical chemistry, 3-Bromo-N-tert-butyl-5-fluorobenzamide can be used to calibrate instruments like HPLC and NMR, ensuring accurate measurement of similar compounds in various samples .
Chemical Synthesis
This compound is also important in chemical synthesis research for the study of reaction mechanisms. Its reactivity with different chemical reagents can provide insights into new synthetic pathways and reaction conditions .
Chromatography
In chromatography, it can be used as a retention time marker due to its distinct chemical structure. This helps in the identification and separation of complex mixtures in the pharmaceutical industry .
Pesticide Development
The bromine and fluorine atoms present in 3-Bromo-N-tert-butyl-5-fluorobenzamide make it a candidate for the synthesis of novel pesticides. These halogen atoms are often included in the structure of pesticides to enhance their effectiveness and longevity .
Environmental Science
Lastly, research in environmental science can benefit from this compound by studying its degradation products and their impact on ecosystems. Understanding its breakdown can help in assessing the environmental risks associated with its use .
properties
IUPAC Name |
3-bromo-N-tert-butyl-5-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGSJWAVXTVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677685 | |
Record name | 3-Bromo-N-tert-butyl-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-tert-butyl-5-fluorobenzamide | |
CAS RN |
1381944-23-5 | |
Record name | 3-Bromo-N-(1,1-dimethylethyl)-5-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-tert-butyl-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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